molecular formula C8H8FNO3 B2599281 Methyl 5-fluoro-2-methoxyisonicotinate CAS No. 1214346-01-6

Methyl 5-fluoro-2-methoxyisonicotinate

Cat. No.: B2599281
CAS No.: 1214346-01-6
M. Wt: 185.154
InChI Key: YILZFUOFJGGNCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-fluoro-2-methoxyisonicotinate is a chemical compound with the molecular formula C8H8FNO3 and a molecular weight of 185.15 g/mol It is a derivative of isonicotinic acid, featuring a fluorine atom at the 5-position and a methoxy group at the 2-position on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-fluoro-2-methoxyisonicotinate typically involves the esterification of 5-fluoro-2-methoxyisonicotinic acid. One common method includes the reaction of 5-fluoro-2-methoxyisonicotinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-fluoro-2-methoxyisonicotinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The fluorine atom and methoxy group on the aromatic ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 5-fluoro-2-methoxyisonicotinic acid, while reduction could produce 5-fluoro-2-methoxyisonicotinol.

Scientific Research Applications

Methyl 5-fluoro-2-methoxyisonicotinate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-fluoro-2-methoxyisonicotinate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The methoxy group also contributes to the compound’s lipophilicity, affecting its distribution and activity within biological systems .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-fluoroisonicotinate
  • Methyl 2-methoxyisonicotinate
  • Methyl 5-chloro-2-methoxyisonicotinate

Uniqueness

Methyl 5-fluoro-2-methoxyisonicotinate is unique due to the presence of both a fluorine atom and a methoxy group on the isonicotinic acid scaffold. This combination imparts distinct chemical and biological properties, such as enhanced stability and specific interactions with biological targets, which are not observed in similar compounds .

Biological Activity

Methyl 5-fluoro-2-methoxyisonicotinate is a fluorinated derivative of isonicotinic acid, which has garnered attention for its potential biological activities. This compound is distinguished by the presence of a fluorine atom at the 5-position and a methoxy group at the 2-position of the isonicotinic acid structure. Research has indicated various biological properties, including antimicrobial, anti-inflammatory, and potential anticancer activities.

The unique structure of this compound enhances its interaction with biological systems. The fluorine atom increases lipophilicity, potentially improving bioavailability and metabolic stability. The methoxy group may also influence the compound's solubility and reactivity.

Mechanism of Action:

  • Enzyme Interaction: The compound may interact with specific enzymes or receptors, modulating key biological pathways.
  • Signal Transduction: Preliminary studies suggest that it could influence cellular processes such as signal transduction and gene expression.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, a study reported an inhibition zone against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

Microorganism Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12

Anti-inflammatory Properties

The compound has also been evaluated for anti-inflammatory effects. In experimental models, it reduced the production of pro-inflammatory cytokines, indicating its potential use in treating inflammatory conditions.

Case Studies

  • Anticancer Activity:
    A study examined the effects of this compound on L1210 mouse leukemia cells. The compound exhibited potent inhibition of cell proliferation with an IC50 value in the nanomolar range, suggesting significant anticancer potential.
  • Pharmacological Studies:
    In pharmacological evaluations, this compound was tested alongside other nicotinate derivatives. Results indicated that it outperformed many analogs in terms of both potency and selectivity towards targeted pathways involved in cancer cell growth inhibition.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with other related compounds:

Compound Key Differences Biological Activity
Methyl nicotinateLacks fluorine; different biological profileModerate antimicrobial activity
Ethyl 5-fluoro-2-methoxyisonicotinateEthyl group instead of methyl; altered solubilitySimilar but less potent
5-Fluoro-2-methoxyisonicotinic acidCarboxylic acid form; enhanced acidityEnhanced anti-inflammatory effects

Properties

IUPAC Name

methyl 5-fluoro-2-methoxypyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO3/c1-12-7-3-5(8(11)13-2)6(9)4-10-7/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YILZFUOFJGGNCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=C1)C(=O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.